molecular formula C7H8BrCl2N B1382907 (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride CAS No. 1965309-78-7

(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride

Cat. No. B1382907
CAS RN: 1965309-78-7
M. Wt: 256.95 g/mol
InChI Key: GEXKIHUCZOSCPF-UHFFFAOYSA-N
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Description

“(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride” is a chemical compound with the molecular formula C7H8BrCl2N . It is a white solid and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride” consists of a benzene ring with bromine and chlorine substituents, and a methylamine group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

“(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride” can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . The exact reactions it can participate in would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

“(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride” is a white solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of compounds related to (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride involves various methods. For example, a compound synthesized from 1-(2-difluorophenyl)-2-bromo-1-Acetone and Phenylglycinol in polar solvents achieved a yield of 70.3% (Cheng, 2011). Another synthesis method involved aminnation and cyclization in nonproton polar solvent, yielding 70.6% of a related compound (Tao, 2012).

  • Crystal and Structural Analysis : The structural analysis of related compounds is crucial for understanding their properties. For instance, the crystal structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was confirmed through various spectroscopic techniques and X-ray diffraction, revealing significant details about its molecular structure (Bai et al., 2012).

  • Chemoselective Functionalization : Research on the chemoselective functionalization of related halogenated compounds like 5-bromo-2-chloro-3-fluoropyridine has been conducted to understand their selective substitution reactions, which is essential for tailoring specific chemical properties (Stroup et al., 2007).

Biological and Therapeutic Research

  • Cancer Research : Studies have been conducted on the synthesis of novel amide derivatives of related compounds and their antiproliferative activity against cancer cell lines, highlighting their potential in cancer treatment research (Panneerselvam et al., 2022).

  • Antibacterial and Antifungal Activities : Research on the synthesis of 5‑bromo‑2-chloropyrimidin-4-amine derivatives and their evaluation for in vitro antibacterial and antifungal activities demonstrates the potential therapeutic applications of these compounds (Ranganatha et al., 2018).

  • DNA Binding and Urease Inhibition : Studies have been conducted on the synthesis of related compounds and their interaction with DNA, as well as their urease inhibition and antioxidant potential, indicating their potential use in drug discovery (Rasool et al., 2021).

Future Directions

The future directions for the study and application of “(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride” could include its use in the synthesis of more complex molecules, investigation of its biological activities, and exploration of its potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

3-bromo-5-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKIHUCZOSCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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